1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a pyridinyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyridinyl derivative under suitable conditions. Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under specific reducing agents.
Substitution: The methoxybenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors. The methoxybenzyl and pyridinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
1-[(4-methoxyphenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiourea: Similar structure but with a thiourea group instead of a urea group, which may alter its reactivity and biological activity.
1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: Contains a carbamate group, which can influence its stability and solubility.
1-(4-methoxybenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amide: Features an amide group, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-25-16-6-4-13(5-7-16)9-19-17(24)20-10-14-12-23(22-21-14)15-3-2-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZHIELDWJZHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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